molecular formula C23H19N3O2S B2574237 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 941878-33-7

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Cat. No.: B2574237
CAS No.: 941878-33-7
M. Wt: 401.48
InChI Key: JPOCJPPDCGSHDC-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Methoxylation: Introduction of the methoxy group at the 6-position of the benzo[d]thiazole ring using methanol and an appropriate catalyst.

    Formation of the cinnamamide moiety: This involves the reaction of cinnamic acid or its derivatives with an amine to form the amide bond.

    Coupling with pyridin-2-ylmethyl group: The final step involves the coupling of the intermediate with pyridin-2-ylmethylamine under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated or carbonylated derivative, while reduction of the cinnamamide moiety may yield the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide: Lacks the methoxy group.

    N-(6-methoxybenzo[d]thiazol-2-yl)-N-methylcinnamamide: Lacks the pyridin-2-ylmethyl group.

    N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Has a benzamide moiety instead of cinnamamide.

Uniqueness

The presence of both the methoxy group and the pyridin-2-ylmethyl group in N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from similar compounds.

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a compound that has gained attention due to its potential biological activities, particularly in the context of oxidative stress and cancer treatment. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements of benzothiazole and pyridine with a cinnamamide moiety. Its chemical formula is C19H18N2O2SC_{19}H_{18}N_2O_2S and it has a molecular weight of approximately 342.42 g/mol. The presence of methoxy and pyridinyl groups enhances its lipophilicity, which may influence its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In studies utilizing the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, this compound has been shown to upregulate the expression of key antioxidant genes, including:

  • NAD(P)H quinone oxidoreductase 1 (NQO1)
  • Heme oxygenase-1 (HO-1)
  • Glutamate-cysteine ligase catalytic subunit (GCLC)

These genes play crucial roles in cellular defense against oxidative stress, suggesting that the compound may protect cells from damage caused by reactive oxygen species (ROS) .

Cytotoxicity and Cancer Cell Growth Inhibition

The compound has demonstrated low cytotoxicity against various cancer cell lines, including BEL-7402 human hepatoma cells and HT-1080 fibrosarcoma cells. Its inhibitory concentration (IC50) values are reported as follows:

Cell LineIC50 (mM)
BEL-74021.94
HT-10801.29

Such findings indicate that while the compound can inhibit cancer cell growth, it does so at relatively high concentrations, which may limit its therapeutic application in clinical settings .

Case Studies and Research Findings

Case Study 1: Hepatoprotective Effects

In a study focused on hepatocytes, this compound was administered to HepG2 cells subjected to oxidative stress induced by tert-butyl hydroperoxide (t-BHP). The results showed:

  • A significant increase in intracellular glutathione levels.
  • Enhanced expression of GCLC correlating with increased antioxidant capacity.
  • A marked reduction in ROS levels post-treatment, indicating effective cytoprotection against oxidative cell death .

Case Study 2: Nrf2 Activation

Another investigation highlighted the compound's ability to activate the Nrf2 pathway in a dose-dependent manner. At concentrations of 1, 5, and 10 µM:

  • The luciferase activity associated with the Nrf2/ARE pathway increased significantly.
  • The compound demonstrated comparable efficacy to known Nrf2 activators like tert-butyl hydroquinone (t-BHQ), confirming its role as a potent antioxidant .

Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-28-19-11-12-20-21(15-19)29-23(25-20)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-15H,16H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOCJPPDCGSHDC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.